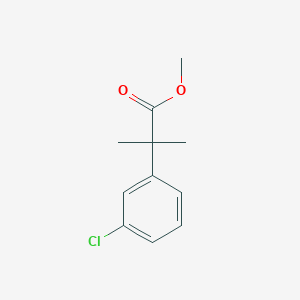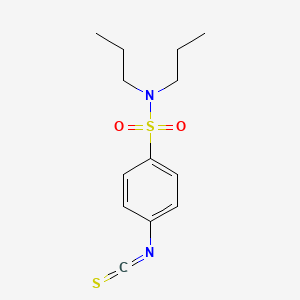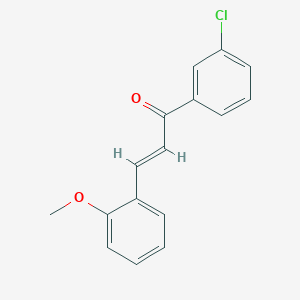![molecular formula C14H15NO4 B3071798 Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 1014107-39-1](/img/structure/B3071798.png)
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Übersicht
Beschreibung
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . The IUPAC name for this compound is ethyl 2-[(1-oxo-1,2-dihydro-5-isoquinolinyl)oxy]propanoate .
Physical And Chemical Properties Analysis
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has a molecular weight of 261.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate and related compounds have been synthesized and evaluated for their antimicrobial activities. For instance, compounds synthesized for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilus, antifungal activity against Aspergillus niger and Candida albicans, and antituberculosis activity against Mycobacterium tuberculosis (H37Rv) show the potential of these compounds in developing new antimicrobial agents (Basavarajaiah Suliphal Devara Mathada & Mruthyunjayaswamy Bennikallu Hire Mathada, 2009).
Synthesis of Benzo[f]quinoline Derivatives
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has been used in the synthesis of benzo[f]quinoline derivatives. The condensation of ethyl acetoacetate and similar ethyl 3-oxo-3-(2-furyl-, 2-quinolyl-, 3-pyridyl)propanoates with azomethines of the 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological applications (K. Gusak & N. Kozlov, 2007).
Herbicidal Properties
The compound has also been explored for its use in agriculture, specifically in the development of new selective postemergent herbicides. Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives have been synthesized and evaluated for their herbicidal properties, demonstrating the potential for agricultural applications by comparing their efficacy to known herbicides (K. Bauer et al., 1990).
Central Nervous System Activity
Research into ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives has extended into the exploration of their effects on the central nervous system. Studies on compounds such as ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, which have been treated with chlorinated heterocycles, show that these compounds generally cause loss of motor control in mice, suggesting potential CNS activity that could be harnessed for therapeutic purposes (T. Hung et al., 1985).
Anticancer Activity
Recent research has also focused on the synthesis of new compounds derived from ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate for potential anticancer activity. For example, the synthesis and evaluation of compounds for their effect against the breast cancer MCF-7 cell line have highlighted the compound's role in developing new therapeutic agents against cancer (A. Gaber et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKNWTOGWPUNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)


![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)
![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)





![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)


![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)